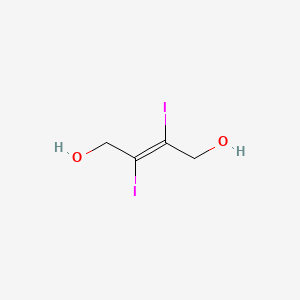

(2E)-2,3-diiodobut-2-ene-1,4-diol

Description

(2E)-2,3-Diiodobut-2-ene-1,4-diol is a halogenated diol characterized by its conjugated diiodo-alkene system and vicinal diol groups. The compound’s E-configuration positions the iodine atoms on opposite sides of the double bond, influencing its reactivity, polarity, and intermolecular interactions .

Properties

IUPAC Name |

(E)-2,3-diiodobut-2-ene-1,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6I2O2/c5-3(1-7)4(6)2-8/h7-8H,1-2H2/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWMZIRRYCABFJV-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=C(CO)I)I)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C(=C(/CO)\I)/I)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6I2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2,3-diiodobut-2-ene-1,4-diol typically involves the iodination of butene derivatives. One common method is the addition of iodine to but-2-yne-1,4-diol under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane, with the addition of iodine and a catalyst like silver nitrate to facilitate the reaction. The reaction mixture is stirred at room temperature until the desired product is formed, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human intervention.

Chemical Reactions Analysis

Types of Reactions

(2E)-2,3-diiodobut-2-ene-1,4-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The double bond and iodine atoms can be reduced under specific conditions.

Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Nucleophiles such as sodium azide or thiolates in polar solvents.

Major Products Formed

Oxidation: Formation of diketones or aldehydes.

Reduction: Formation of butane derivatives.

Substitution: Formation of azido or thiol-substituted butene derivatives.

Scientific Research Applications

Synthesis of Bioactive Compounds

(2E)-2,3-Diiodobut-2-ene-1,4-diol is utilized as an intermediate in the synthesis of various bioactive molecules. Its ability to undergo nucleophilic substitution reactions makes it suitable for creating complex structures required in drug development.

Antiviral and Antimicrobial Agents

Research indicates that derivatives of this compound exhibit antiviral and antimicrobial properties. Studies have shown that modifications to the diiodobutene structure can lead to enhanced biological activity against specific pathogens, making it a candidate for further investigation in medicinal chemistry.

OLED Materials

The compound has been explored as a dopant in organic light-emitting diodes (OLEDs). Its unique electronic properties allow it to enhance the performance of OLED devices by improving light emission efficiency and stability .

Polymer Chemistry

In polymer chemistry, this compound serves as a monomer for synthesizing novel polymers with specific properties. The iodine substituents facilitate cross-linking reactions that can modify the mechanical and thermal properties of the resulting materials .

Chromatographic Techniques

The compound is employed in high-performance liquid chromatography (HPLC) methods for analyzing complex mixtures. Its distinct chemical characteristics allow for effective separation and identification of various compounds within a sample .

Mass Spectrometry

This compound can be used as a standard in mass spectrometry due to its well-defined mass and structure. This application is crucial for quantifying other substances in biological and environmental samples .

Case Studies

Mechanism of Action

The mechanism of action of (2E)-2,3-diiodobut-2-ene-1,4-diol involves its interaction with molecular targets through its reactive iodine atoms and hydroxyl groups. These functional groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The pathways involved may include the formation of reactive intermediates that can further react with other molecules, leading to a cascade of biochemical events.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize (2E)-2,3-diiodobut-2-ene-1,4-diol, we compare it with three structurally related compounds:

Parent Compound: (2E)-2-Butene-1,4-diol

- Molecular Formula : C₄H₈O₂

- Molecular Weight : 88.1051 g/mol

- Key Differences :

- Lacks halogen substituents, resulting in lower molecular weight and reduced steric hindrance.

- Higher solubility in polar solvents due to unsubstituted hydroxyl groups.

- Lower thermal stability compared to halogenated analogs.

- Applications: Used as a monomer in polymer synthesis and a precursor for crosslinking agents .

Brominated Analog: (2E)-2,3-Dibromo-2-butene-1,4-diol

- Molecular Formula : C₄H₆Br₂O₂

- Molecular Weight : 245.898 g/mol

- Key Differences :

Chlorinated Analog: (2E)-2,3-Dichloro-2-butene-1,4-diol

- Molecular Formula : C₄H₆Cl₂O₂

- Molecular Weight : 157.0 g/mol (estimated)

- Key Differences :

- Chlorine’s higher electronegativity increases acidity of hydroxyl groups.

- Reduced steric bulk compared to bromine/iodine analogs, favoring nucleophilic substitution reactions.

Data Table: Structural and Physicochemical Comparison

| Property | This compound | (2E)-2,3-Dibromo-2-butene-1,4-diol | (2E)-2-Butene-1,4-diol |

|---|---|---|---|

| Molecular Formula | C₄H₆I₂O₂ | C₄H₆Br₂O₂ | C₄H₈O₂ |

| Molecular Weight (g/mol) | ~363.82 (calculated) | 245.898 | 88.1051 |

| Halogen Substituents | Iodine (atomic radius: 140 pm) | Bromine (atomic radius: 115 pm) | None |

| Polarizability | High (due to iodine) | Moderate | Low |

| Hydrogen Bonding | Strong (two -OH groups) | Strong | Strong |

| Thermal Stability | Moderate (iodine labile to heat) | Higher than diiodo analog | Low |

Biological Activity

(2E)-2,3-Diiodobut-2-ene-1,4-diol is a compound of interest due to its diverse biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is . It features two iodine atoms and a diol functional group, which contributes to its reactivity and biological interactions. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C4H6I2O2 |

| Molecular Weight | 296.90 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1240045-09-6 |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Cytotoxic Effects

In vitro studies have demonstrated that this compound possesses cytotoxic properties against certain cancer cell lines. For instance, it has been shown to induce apoptosis in human breast cancer cells. The compound's ability to trigger programmed cell death suggests potential applications in cancer therapy.

Case Studies and Research Findings

- Antimicrobial Efficacy :

- Cytotoxicity Assessment :

- Mechanistic Insights :

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.